![molecular formula C19H27NO5 B2559630 2-[1-(叔丁氧羰基)-4-(4-甲氧基苯基)哌啶-4-基]乙酸 CAS No. 796112-42-0](/img/structure/B2559630.png)
2-[1-(叔丁氧羰基)-4-(4-甲氧基苯基)哌啶-4-基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is a chemical compound with the molecular formula C19H27NO5 . It has a molecular weight of 349.4 g/mol . This compound is also known by its synonyms, including 796112-42-0, 2- [1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl]acetic acid, 2- (1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl)acetic acid, and 2- [4- (4-methoxyphenyl)-1- [ (2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C19H27NO5/c1-18 (2,3)25-17 (23)20-11-9-19 (10-12-20,13-16 (21)22)14-5-7-15 (24-4)8-6-14/h5-8H,9-13H2,1-4H3, (H,21,22) . The Canonical SMILES string is: CC © ©OC (=O)N1CCC (CC1) (CC (=O)O)C2=CC=C (C=C2)OC .Physical and Chemical Properties Analysis
This compound has a molecular weight of 349.4 g/mol . It has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has six rotatable bonds . Its exact mass and monoisotopic mass are both 349.18892296 g/mol . Its topological polar surface area is 76.1 Ų . It has a complexity of 469 .科学研究应用
亲核芳香取代反应
皮埃特拉和维塔利(1972年)对亲核芳香取代反应的研究揭示了涉及含芳香环和硝基的化合物的反应机制,类似于目标化合物的结构组分。这项研究对于理解芳香化合物上不同基团如何影响反应途径具有基础性意义,可能适用于合成“2-[1-(叔丁氧羰基)-4-(4-甲氧基苯基)哌啶-4-基]乙酸” (Pietra & Vitali, 1972) 的衍生物。
环境科学与废水处理
Goodwin等人(2018年)关于从农药行业回收废水的研究表明了理解和清除环境水中复杂有机化合物的重要性。这项研究强调了在环境污染和治理工作背景下,对“2-[1-(叔丁氧羰基)-4-(4-甲氧基苯基)哌啶-4-基]乙酸”等化合物进行研究的必要性 (Goodwin et al., 2018)。
吸附研究
Werner、Garratt和Pigott(2012年)回顾了苯氧基除草剂对土壤的吸附作用,这对于理解类似化合物如何与环境基质相互作用具有相关性。这些研究对于评估有机化合物的环境命运和迁移至关重要,包括那些与目标化合物在结构上相关的化合物 (Werner, Garratt, & Pigott, 2012)。
先进材料与化学
Philip等人(2020年)关于使用叔丁磺酰亚胺合成N-杂环化合物的研究突显了有机合成和材料科学中特定功能基团的重要性。这项研究为理解叔丁磺酰亚胺及相关化合物如何在合成复杂有机分子中发挥作用奠定了基础,可能包括与“2-[1-(叔丁氧羰基)-4-(4-甲氧基苯基)哌啶-4-基]乙酸”相关的化合物 (Philip et al., 2020)。
作用机制
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
As a part of a PROTAC molecule, 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid would help facilitate the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC itself . This leads to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
The biochemical pathways affected by 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid would be those involving the target protein of the PROTAC. By facilitating the degradation of the target protein, it can disrupt or modulate the biochemical pathways in which that protein plays a role .
Result of Action
The molecular and cellular effects of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid action would be the degradation of the target protein, leading to changes in the cellular processes in which that protein is involved .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid. For example, its stability may be affected by storage temperature .
生化分析
Biochemical Properties
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly in the development of bifunctional protein degraders. This compound acts as a semi-flexible linker in PROTAC (proteolysis-targeting chimeras) development, which is used for targeted protein degradation. The rigidity incorporated into the linker region of bifunctional protein degraders impacts the three-dimensional orientation of the degrader, thus influencing ternary complex formation and optimization of drug-like properties . The compound interacts with various enzymes and proteins involved in the ubiquitin-proteasome system, facilitating the degradation of target proteins.
Cellular Effects
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation affects the stability and turnover of specific proteins within the cell, leading to changes in cellular homeostasis and function . Additionally, it may impact cell proliferation, apoptosis, and other critical cellular processes by altering the levels of key regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid involves its function as a linker in PROTACs. The compound facilitates the binding of a target protein to an E3 ubiquitin ligase, promoting the ubiquitination and subsequent proteasomal degradation of the target protein . This process involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, ensuring efficient degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained protein degradation and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid vary with different dosages in animal models. At lower doses, the compound effectively promotes targeted protein degradation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and disruption of normal cellular processes. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired protein degradation.
Metabolic Pathways
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function as a linker in PROTACs. The compound’s metabolism may affect metabolic flux and metabolite levels within the cell . Enzymes involved in the ubiquitin-proteasome system play a crucial role in the compound’s activity, ensuring the efficient degradation of target proteins.
Transport and Distribution
The transport and distribution of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid within cells and tissues are essential for its function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Its distribution within tissues may influence its efficacy in promoting targeted protein degradation and its overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell ensures that it effectively bridges the target protein and the E3 ubiquitin ligase, promoting efficient protein degradation.
属性
IUPAC Name |
2-[4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,13-16(21)22)14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLFYQGUGHHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

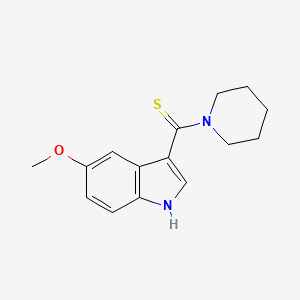

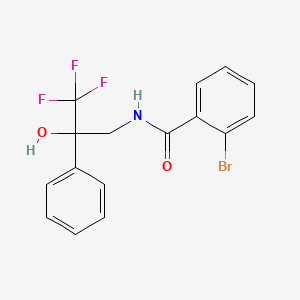

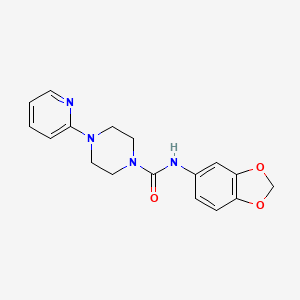
![(E)-4-(Dimethylamino)-N-[(1-ethyl-2,3-dihydroindol-5-yl)methyl]but-2-enamide](/img/structure/B2559557.png)
![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)
![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)
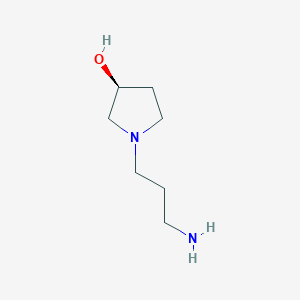
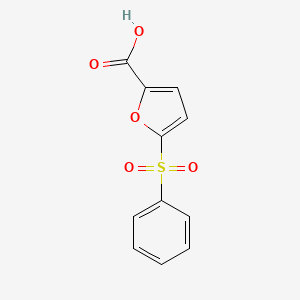
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)

